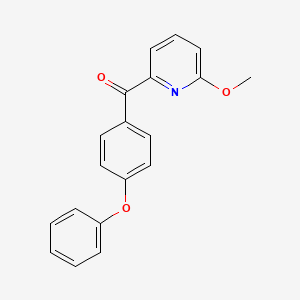
6-Methoxy-2-(4-phenoxybenzoyl)pyridine
Vue d'ensemble
Description
6-Methoxy-2-(4-phenoxybenzoyl)pyridine, also known as MPBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPBP is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Cancer Research
- A study demonstrated that derivatives of molecules containing a core similar to 6-Methoxy-2-(4-phenoxybenzoyl)pyridine, specifically 3-(4-Phenylbenzo[4,5]furo[3,2-b]pyridin-2-yl)phenol, act as nonintercalative topoisomerase I and II dual catalytic inhibitors. These compounds induced apoptosis in T47D human breast cancer cells and showed significant tumor growth inhibition in mice models. The introduction of a methoxy group enhanced their biological activities and metabolic stability, indicating the potential of structurally similar compounds in cancer therapeutics (Kwon et al., 2015).
Material Science
- Research on hydrogen bonding and twist-bend nematogens highlighted the significance of molecules with similar structures to 6-Methoxy-2-(4-phenoxybenzoyl)pyridine in the formation of liquid crystal phases. The study investigated how hydrogen bond acceptors with stilbazole-based structures interact with hydrogen bond donors, impacting the formation of nematic and twist-bend nematic phases (Walker et al., 2020).
Organic Chemistry
- In organic synthesis, compounds like 2,6-bis-(2′-methoxyphenyl)pyridine, which share a resemblance with 6-Methoxy-2-(4-phenoxybenzoyl)pyridine, have been synthesized and structurally analyzed. Such compounds are used as heterocyclic ligands and have potential applications in various chemical reactions and interactions (Silva et al., 1997).
Spin Chemistry
- Studies on spin interaction in zinc complexes of Schiff and Mannich bases using derivatives structurally akin to 6-Methoxy-2-(4-phenoxybenzoyl)pyridine reveal insights into the behavior of phenolate radicals and their potential applications in the field of spin chemistry and material science (Orio et al., 2010).
Antitubulin Agents
- New antitubulin agents based on structures similar to 6-Methoxy-2-(4-phenoxybenzoyl)pyridine have been synthesized, demonstrating inhibitory effects on tubulin polymerization and exhibiting anticancer properties, particularly in inducing apoptosis in cancer cells (Romagnoli et al., 2020).
Propriétés
IUPAC Name |
(6-methoxypyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-22-18-9-5-8-17(20-18)19(21)14-10-12-16(13-11-14)23-15-6-3-2-4-7-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAZZRFPYNGAIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(4-phenoxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



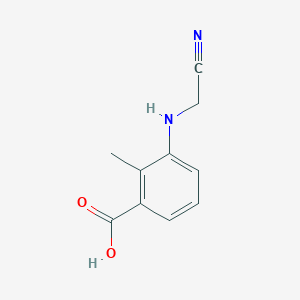

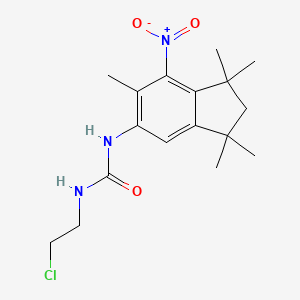
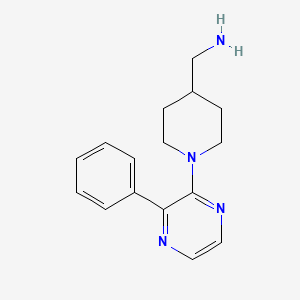
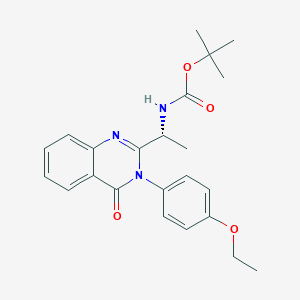
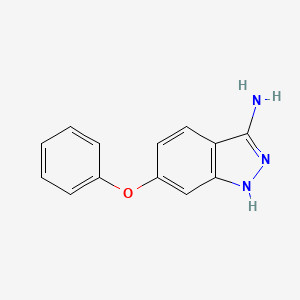
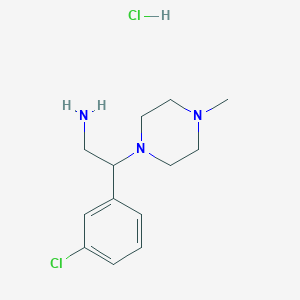
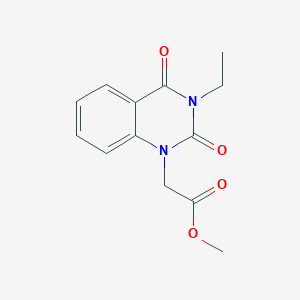
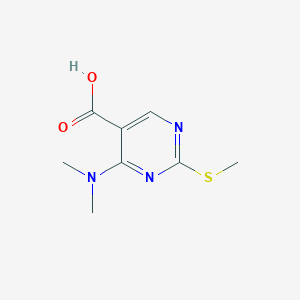
![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)

![6-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1421676.png)
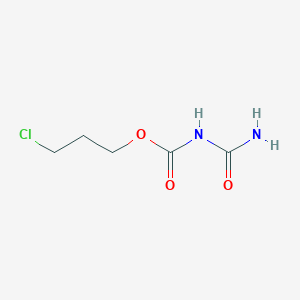
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)